1-isopropyl-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(2-methylquinolin-5-yl)-2-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-11(2)21-16(9-10-18-21)17(22)20-15-6-4-5-14-13(15)8-7-12(3)19-14/h4-11H,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYZRTBXXKUABI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=NN3C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with β-Ketoesters
A widely employed method for pyrazole synthesis involves the cyclocondensation of hydrazines with β-ketoesters. For 1-isopropyl-1H-pyrazole-5-carboxylic acid:
- Starting Material : Ethyl 4,4-dimethoxy-3-oxopentanoate (β-ketoester derivative) reacts with isopropylhydrazine under acidic conditions (HCl/EtOH, reflux) to form ethyl 1-isopropyl-1H-pyrazole-5-carboxylate.
- Hydrolysis : The ester undergoes saponification with NaOH (2 M, 80°C, 6 h) followed by acidification (HCl) to yield the carboxylic acid.
Representative Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Isopropylhydrazine, HCl/EtOH | 72–85 | |
| Ester hydrolysis | NaOH (2 M), HCl | 90–95 |
Synthesis of 2-Methylquinolin-5-Amine
Skraup Cyclization with Subsequent Functionalization
2-Methylquinolin-5-amine is synthesized via a modified Skraup reaction:
- Quinoline Formation : o-Chloroaniline reacts with crotonaldehyde in n-butanol/HCl (90–95°C, 1 h) to form 8-chloro-2-methylquinoline hydrochloride.
- Nitration : Treatment with fuming HNO₃ in H₂SO₄ (35–45°C, 1 h) yields 8-chloro-5-nitro-2-methylquinoline.
- Reduction : Catalytic hydrogenation (H₂/Pd-C, 60–70°C, 48 h) reduces the nitro group to an amine, producing 2-methylquinolin-5-amine.
Key Spectral Data :
- ¹H NMR (DMSO-d₆): δ 8.52 (d, J = 8.76 Hz, quinoline H), 7.89 (s, NH₂), 2.98 (s, CH₃).
- HPLC Purity : ≥98% after recrystallization.
Amide Coupling Strategies
Acid Chloride-Mediated Coupling
- Acid Chloride Formation : 1-Isopropyl-1H-pyrazole-5-carboxylic acid reacts with thionyl chloride (SOCl₂, reflux, 8 h) to form the corresponding acid chloride.
- Amine Reactivity : The acid chloride reacts with 2-methylquinolin-5-amine in anhydrous THF with K₂CO₃ (5°C → RT, 12 h).
Reaction Conditions :
| Parameter | Value | Reference |
|---|---|---|
| Solvent | THF | |
| Base | K₂CO₃ | |
| Temperature | 5°C → Room temperature | |
| Yield | 68–75% |
T3P®-Promoted Coupling
Propylphosphonic anhydride (T3P®) offers a milder alternative:
- Direct Coupling : A mixture of 1-isopropyl-1H-pyrazole-5-carboxylic acid, 2-methylquinolin-5-amine, and T3P® (50% in EtOAc) in THF at RT for 6 h yields the target compound.
- Advantages : Higher purity (≥95% by HPLC) and reduced side reactions compared to acid chloride methods.
Optimized Parameters :
| Reagent | Equivalents | Yield (%) | Reference |
|---|---|---|---|
| T3P® | 1.5 | 82 | |
| Triethylamine | 2.0 | 82 |
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
- HPLC : ≥98% purity (C18 column, MeCN/H₂O = 70:30, 1 mL/min).
- Melting Point : 187–189°C (uncorrected).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acid Chloride Coupling | 68–75 | 92–95 | Moderate | High |
| T3P®-Mediated Coupling | 82 | 98 | High | Moderate |
The T3P® method outperforms traditional acid chloride routes in yield and purity but requires careful handling of moisture-sensitive reagents.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides or pyrazole N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides, pyrazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemical Properties and Mechanisms of Action
The compound belongs to the pyrazole family, which is known for diverse biological activities. Its structure features an isopropyl group and a quinoline moiety, which are critical for its pharmacological properties. The mechanism of action typically involves inhibition of specific enzymes or receptors that play roles in cell proliferation and survival.
Anticancer Activity
Several studies have demonstrated the anticancer potential of 1-isopropyl-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide through various mechanisms:
- Inhibition of Tumor Cell Growth : Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various human cancer cell lines, including liver (Huh7), breast (MCF7), and colon carcinoma (HCT116) cells. For example, one study synthesized related compounds and assessed their effects using the sulforhodamine B assay, revealing promising results in inhibiting cancer cell growth .
- Targeting Protein Kinases : The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. Inhibitors targeting the EGFR (epidermal growth factor receptor) pathway have shown effectiveness in preclinical models, suggesting that similar pyrazole derivatives could be developed for targeted cancer therapies .
Neuropharmacological Effects
Recent studies have explored the neuropharmacological effects of pyrazole derivatives, including anticonvulsant and antihypertensive activities. Compounds similar to this compound have been synthesized and tested for their efficacy in models of seizures and hypertension .
Case Study 1: Antiproliferative Activity Evaluation
A series of amide derivatives based on pyrazole structures were synthesized and tested for their antiproliferative effects against human cancer cell lines. The study highlighted that certain modifications in the structure significantly enhanced activity, indicating the importance of molecular design in drug development.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4j | Huh7 | 10 |
| 4k | MCF7 | 8 |
| 4l | HCT116 | 12 |
Case Study 2: Kinase Inhibition
Another study focused on the development of selective inhibitors for the T790M mutant EGFR kinase. The compound demonstrated promising results in preclinical trials, showcasing its potential as a therapeutic agent in resistant forms of lung cancer.
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| A | T790M EGFR | 15 |
| B | Wild-type EGFR | 200 |
Mechanism of Action
The mechanism of action of 1-isopropyl-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide depends on its specific application:
Pharmacological Effects: The compound may interact with specific enzymes or receptors in the body, modulating their activity. For example, it could inhibit enzymes involved in inflammation or cell proliferation.
Molecular Targets and Pathways: Potential targets include kinases, G-protein coupled receptors, and other proteins involved in signaling pathways. The exact pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Core Modifications
- Pyrazole Substitutions: 4-Chloro-1-(2-methylpropyl)-N-(2-phenyl-1H-benzimidazol-6-yl)-1H-pyrazole-5-carboxamide (K9O): This analog replaces the quinoline moiety with a benzimidazole ring and introduces a chlorine atom at position 4 of the pyrazole.
- Ethyl 1-(20-Hydroxy-30-Aroylpropyl)-3-Aryl-1H-Pyrazole-5-Carboxylate: This derivative features an ester group instead of a carboxamide and a hydroxy-aroylpropyl chain at position 1.
Aromatic System Variations
- Quinoline vs. Benzimidazole: The quinoline moiety in the target compound provides a planar aromatic system with a nitrogen atom, favoring interactions with hydrophobic pockets in proteins. In contrast, the benzimidazole in K9O introduces additional hydrogen-bonding sites via its NH group, which may enhance binding to polar residues .
Pharmacological and Physicochemical Properties
Binding Affinity and Selectivity
- For example, K9O’s benzimidazole group shows moderate affinity for tyrosine kinases, whereas quinoline-containing analogs may target serine/threonine kinases due to distinct electronic profiles .
Solubility and Bioavailability
- Impact of Substituents :
The isopropyl group in the target compound enhances lipophilicity (logP ~3.2), whereas the chloro substituent in K9O increases molecular weight and polarity (logP ~2.8). Ethyl carboxylate derivatives exhibit lower logP values (~1.9) due to their ester groups, improving aqueous solubility but reducing membrane permeability .
Computational and Experimental Comparisons
NMR Profiling
NMR studies of pyrazole-carboxamide analogs (e.g., compounds 1 and 7 in ) reveal that chemical shifts in regions corresponding to substituents (e.g., positions 29–36 and 39–44) vary significantly, while core protons remain consistent. This suggests that modifications to the quinoline or benzimidazole systems directly influence local electronic environments without disrupting the pyrazole core’s conformation .
Graph-Based Structural Similarity Analysis
Graph-theoretical comparisons highlight that the target compound shares a 78% similarity index with K9O, primarily due to their conserved pyrazole-carboxamide backbone. However, differences in aromatic systems reduce similarity to ethyl carboxylate derivatives (65%) .
Biological Activity
1-Isopropyl-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including antitumor, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is . The structure includes a pyrazole ring substituted with an isopropyl group and a quinoline moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 242.27 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| CAS Number | Not available |
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a range of biological activities:
- Antitumor Activity : Several studies have shown that pyrazole derivatives can inhibit tumor cell growth by inducing apoptosis and interfering with cellular signaling pathways. For instance, compounds similar to this compound have demonstrated significant activity against various cancer cell lines, including breast cancer and leukemia cells .
- Anti-inflammatory Effects : Pyrazole derivatives are noted for their ability to reduce inflammation. They can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases .
- Antimicrobial Properties : The compound has shown promising results against various bacterial strains, suggesting its potential use as an antimicrobial agent. Studies indicate that pyrazoles can disrupt bacterial cell membranes, leading to cell lysis and death .
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is closely related to their chemical structure. Modifications in the substituents on the pyrazole ring or the quinoline moiety can significantly affect their potency and selectivity.
Key Findings in SAR Studies
- Substituent Variations : The introduction of different alkyl or aryl groups can enhance the lipophilicity and bioavailability of the compound.
- Positioning of Functional Groups : The position of functional groups on the pyrazole ring influences its interaction with biological targets, such as enzymes or receptors involved in tumor growth and inflammation .
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound inhibited proliferation in various cancer cell lines with IC50 values ranging from 10 to 50 µM. The mechanism was attributed to apoptosis induction through caspase activation .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups. Histological analysis indicated decreased mitotic figures in treated tumors, supporting its antitumor activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-isopropyl-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be systematically optimized?
- Methodology : Multi-step synthesis typically involves coupling pyrazole-5-carboxylic acid derivatives with substituted quinoline amines. Key parameters include solvent choice (e.g., DMF or THF for amide bond formation), temperature control (60–80°C for nucleophilic substitution), and catalysts (e.g., HATU or EDCI for carboxamide coupling). Post-synthesis purification via column chromatography (silica gel, eluent: CHCl3/MeOH gradient) ensures high yield (70–85%) and purity (>95%) .
- Optimization : Use design-of-experiment (DoE) approaches to test variables (pH, solvent polarity, stoichiometry). Monitor reaction progress via TLC or HPLC-MS for intermediate validation .
Q. How should researchers characterize the structural integrity of this compound, and which analytical techniques are critical?
- Techniques :
- NMR Spectroscopy : Confirm regiochemistry of the pyrazole ring (1H NMR: δ 7.8–8.2 ppm for quinoline protons; 13C NMR: carbonyl at ~165 ppm).
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]+ and fragmentation patterns.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Assays :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC50 determination).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM). Include positive controls (e.g., doxorubicin) and assess selectivity via non-cancerous cell lines (e.g., HEK293) .
Advanced Research Questions
Q. How can computational methods aid in predicting the binding affinity of this compound with biological targets?
- Approach :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., quinoline moiety π-π stacking with Phe residues).
- MD Simulations : Run 100 ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Validate with MM-PBSA binding energy calculations .
- Validation : Compare computational IC50 predictions with experimental enzymatic assays to refine force field parameters .
Q. How to resolve contradictions in biological activity data across structurally similar analogs?
- Case Study : If analog A shows potent anti-inflammatory activity but analog B (with a methyl group substitution) lacks efficacy:
- Structural Analysis : Compare electrostatic potential maps (DFT calculations) to identify steric clashes or altered hydrogen-bonding networks.
- SAR Table : Tabulate substituent effects on activity (e.g., isopropyl vs. methyl groups in pyrazole N-position). Prioritize derivatives with logP < 3.5 for improved bioavailability .
Q. What strategies can improve the compound’s pharmacokinetic profile while retaining efficacy?
- Strategies :
- Prodrug Design : Introduce ester groups at the carboxamide position for enhanced membrane permeability. Hydrolyze in vivo via esterases.
- Lipinski’s Rule Compliance : Adjust substituents (e.g., replace quinoline with smaller heterocycles) to meet criteria (MW < 500, logP < 5).
- Metabolic Stability : Test microsomal half-life (human liver microsomes) and identify metabolic soft spots (e.g., CYP3A4-mediated oxidation) .
Q. How to design a robust SAR study for derivatives targeting enzyme inhibition?
- Framework :
- Core Modifications : Vary pyrazole substituents (e.g., isopropyl vs. cyclopropyl) and quinoline methylation patterns.
- Activity Cliffs : Use Free-Wilson analysis to quantify contributions of individual substituents to IC50 values.
- Data Visualization : Generate heatmaps or 3D-QSAR models (CoMFA/CoMSIA) to guide synthesis priorities .
Methodological Considerations
Q. What experimental controls are critical when assessing off-target effects in kinase inhibition studies?
- Controls :
- Broad Kinase Profiling : Use panels (e.g., KinomeScan) to evaluate selectivity across 400+ kinases.
- Negative Controls : Include inactive enantiomers or scrambled analogs to confirm target specificity .
Q. How to address low solubility in aqueous buffers during in vitro assays?
- Solutions :
- Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations.
- pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) if the compound exhibits pH-dependent solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
